molecular formula C6H7ClN2O2S B2396937 (3-Chloropyridin-4-yl)methanesulfonamide CAS No. 1492527-58-8

(3-Chloropyridin-4-yl)methanesulfonamide

Cat. No.: B2396937
CAS No.: 1492527-58-8
M. Wt: 206.64
InChI Key: DLPQOBYYSOSLSI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropyridin-4-yl)methanesulfonamide typically involves the reaction of 3-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3-chloropyridine+methanesulfonyl chlorideThis compound\text{3-chloropyridine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 3-chloropyridine+methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropyridin-4-yl)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include sulfonic acid derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

(3-Chloropyridin-4-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Chloropyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromopyridin-4-yl)methanesulfonamide
  • (3-Fluoropyridin-4-yl)methanesulfonamide
  • (3-Iodopyridin-4-yl)methanesulfonamide

Uniqueness

(3-Chloropyridin-4-yl)methanesulfonamide is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s ability to form strong hydrogen bonds and π-π stacking interactions also enhances its potential as a therapeutic agent.

Properties

IUPAC Name

(3-chloropyridin-4-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2S/c7-6-3-9-2-1-5(6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPQOBYYSOSLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CS(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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